molecular formula C9H8N2 B075383 4-Methyl-1,8-naphthyridine CAS No. 1569-17-1

4-Methyl-1,8-naphthyridine

Cat. No.: B075383
CAS No.: 1569-17-1
M. Wt: 144.17 g/mol
InChI Key: GARZCKWHNSKEPP-UHFFFAOYSA-N
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Description

4-Methyl-1,8-naphthyridine is an organic compound belonging to the class of naphthyridines, which are heterocyclic compounds containing two fused pyridine rings.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
4-Methyl-1,8-naphthyridine derivatives have demonstrated notable antimicrobial activities. For instance, compounds derived from naphthyridine structures have been shown to exhibit potent antibacterial effects against various strains of bacteria, including multidrug-resistant strains. Research highlights that derivatives like 7-(1-aminocyclopropyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid display superior antibacterial activity compared to traditional antibiotics such as ciprofloxacin and vancomycin .

2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that certain 1,8-naphthyridine derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. For example, HKL-1 (2-(3-methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one) has been identified as an antimitotic agent capable of inducing cell cycle arrest in leukemia cells . The incorporation of 1,3,4-oxadiazole moieties into naphthyridine structures has further enhanced their anticancer efficacy through improved metabolic profiles and drug transport properties .

3. Antiparasitic Activity
Research has also identified the potential of this compound derivatives in treating parasitic infections such as leishmaniasis. Initial studies on 8-hydroxynaphthyridines indicated their ability to sequester divalent metal cations, a mechanism that could be leveraged for developing new antiparasitic therapies .

Synthetic Methodologies

The synthesis of this compound is often achieved through various chemical reactions involving substituted pyridine derivatives. For example:

  • Condensation Reactions : The reaction between 2,6-diaminopyridine and appropriate β-diketones can yield substituted naphthyridines through cyclization processes.
  • Oxidation Reactions : Oxidative methods can convert certain naphthyridine derivatives into more functionalized forms that exhibit enhanced biological activities .

Material Science Applications

1. Ligands in Coordination Chemistry
this compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals has implications for catalysis and materials design. The synthesis of multidentate ligands based on naphthyridine frameworks has been explored for applications in catalysis and sensor technologies .

2. Organic Electronics
The compound's electronic properties have led to its exploration in organic light-emitting diodes (OLEDs) and other electronic devices. Naphthyridine derivatives are being studied for their potential use as semiconductors and light-harvesting materials in solar cells due to their favorable charge transport characteristics .

Case Studies

Study Focus Findings
Todo et al. (2024)Antibacterial ActivityDemonstrated that naphthyridine derivatives showed higher efficacy against resistant bacterial strains compared to standard antibiotics .
Chen et al. (2018)Anticancer PropertiesIdentified 2-aryl-1,8-naphthyridin-4(1H)-ones as effective inhibitors of tubulin polymerization with significant antitumor activity .
Bavlin & Tan (2008)Bronchodilating AgentsDeveloped naphthyridine compounds with low chronotropic effects that inhibit bronchial constriction effectively .

Comparison with Similar Compounds

Biological Activity

4-Methyl-1,8-naphthyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, which consists of fused pyridine rings. The presence of nitrogen atoms in its structure contributes to its biological activity. The compound can be represented as follows:

C10H8N\text{C}_{10}\text{H}_8\text{N}

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,8-naphthyridine derivatives, including this compound. Research indicates that these compounds exhibit significant antibacterial activity against various multi-resistant bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : A study reported that this compound derivatives did not show clinically relevant antibacterial activity alone but enhanced the efficacy of fluoroquinolone antibiotics. For example, the MIC for E. coli dropped from 32 µg/mL to 4 µg/mL when combined with ofloxacin .
  • Mechanism of Action : The antibacterial effect is thought to arise from the inhibition of topoisomerase II enzymes, similar to fluoroquinolones, which suggests a synergistic interaction when used in combination .

Anticancer Activity

This compound derivatives have also been investigated for their anticancer potential:

  • In Vitro Studies : Compounds derived from 1,8-naphthyridine exhibited cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values lower than those of standard anticancer drugs, indicating superior efficacy .
  • DNA Intercalation : These compounds are known to intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial for their anticancer activity as it leads to apoptosis in cancer cells .

Anti-inflammatory and Other Biological Activities

The anti-inflammatory properties of this compound have been documented alongside other therapeutic effects:

  • Anti-inflammatory Effects : Research has shown that naphthyridine derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Additional Activities : Beyond antimicrobial and anticancer effects, these compounds have been noted for their potential applications in treating neurological disorders and as anti-allergic agents .

Case Studies and Research Findings

Several case studies illustrate the biological activities of this compound:

StudyFindings
Eweas et al. (2021)Demonstrated that 1,8-naphthyridine derivatives enhance antibiotic activity against resistant strains .
Madaan et al. (2015)Reviewed multiple biological activities including anticancer and antimicrobial properties .
Gençer et al. (2020)Showed significant antibacterial effects against Gram-positive and Gram-negative bacteria through in silico studies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methyl-1,8-naphthyridine derivatives, and how do reaction conditions influence yields?

  • Methodological Answer : A widely used approach involves functionalizing the 1,8-naphthyridine core at specific positions (C-3, C-4, or C-7) using condensation, alkylation, or cyclization reactions. For example:

  • Ultrasonic synthesis : Achieves high yields (e.g., 89–96%) by introducing substituents like pyridine, Mannich bases, or styryl groups under sonication .
  • Thermal methods : Traditional refluxing with catalysts like Mg-Al hydrotalcite for chalcone derivatives (e.g., 3a-g) yields 63–96% depending on substituents .
  • Knoevenagel condensation : Metal-free, eco-friendly synthesis of styryl derivatives using piperidine in ethanol .
    Key Consideration : Ultrasonic methods reduce reaction time and improve regioselectivity compared to thermal approaches .

Q. How are this compound derivatives characterized to confirm structural integrity?

  • Methodological Answer : Multi-technique validation is critical:

  • Spectroscopy : IR confirms functional groups (e.g., carbonyl at 1677 cm⁻¹ in 3d), while ¹H/¹³C NMR identifies substituent positions (e.g., δ 2.58 ppm for methyl groups) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 366 for 3a) and elemental analysis validate purity .
  • Chromatography : TLC monitors reaction progress, and column chromatography purifies intermediates .

Q. What in vitro assays are used to evaluate the biological activity of these compounds?

  • Methodological Answer :

  • Anticancer screening : Compounds are tested against cell lines (e.g., HepG-2, MCF7) using MTT assays to measure IC₅₀ values .
  • Antimicrobial activity : Disk diffusion or microdilution assays assess inhibition zones or MICs against bacterial/fungal strains .
    Note : Biological activity correlates with substituent electronegativity; nitro and fluoro groups enhance cytotoxicity .

Advanced Research Questions

Q. How can conflicting data on substituent effects in biological assays be resolved?

  • Methodological Answer : Discrepancies arise from variations in cell lines, substituent positioning, or assay conditions. Strategies include:

  • Comparative studies : Test derivatives across multiple cell lines (e.g., HepG-2 vs. MCF7) to identify cell-specific mechanisms .
  • Structure-Activity Relationship (SAR) modeling : Use computational tools to predict bioactivity based on electronic (e.g., Hammett σ) or steric parameters .
  • Dose-response profiling : Validate IC₅₀ trends with dose-dependent assays to rule out false positives .

Q. What strategies optimize regioselectivity in the synthesis of polysubstituted derivatives?

  • Methodological Answer :

  • Directing groups : Use methyl or phenyl groups at C-2/C-7 to steer electrophilic substitution to C-3/C-4 .
  • Catalytic control : Transition metals (e.g., Cu in [Cu₃(µ-dpnapy)₃]) or organocatalysts (piperidine) enhance selectivity in cross-coupling reactions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility and reduce side reactions .

Q. How do computational methods enhance the design of this compound-based therapeutics?

  • Methodological Answer :

  • In silico screening : Tools like PASS predict biological activity (e.g., anti-Parkinson’s potential) and ADMET properties .
  • Docking studies : Simulate interactions with target proteins (e.g., EGFR or α(v)β₃ integrin) to prioritize synthesis .
  • TD-DFT calculations : Predict UV-Vis spectra (error <10 nm vs. experimental) to guide photophysical applications .

Q. Key Recommendations for Researchers

  • Prioritize ultrasonic synthesis for time-sensitive projects requiring high yields .
  • Use TD-DFT/PASS workflows to pre-screen derivatives before resource-intensive assays .
  • Address data contradictions through multi-parametric SAR analysis rather than isolated assays .

Properties

IUPAC Name

4-methyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARZCKWHNSKEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343297
Record name 4-Methyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1569-17-1
Record name 4-Methyl-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1569-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-methylcyclobutane-1,1-dicarboxylic Acid
3-methylcyclobutane-1,1-dicarboxylic Acid
4-Methyl-1,8-naphthyridine
3-methylcyclobutane-1,1-dicarboxylic Acid
3-methylcyclobutane-1,1-dicarboxylic Acid
4-Methyl-1,8-naphthyridine
3-methylcyclobutane-1,1-dicarboxylic Acid
3-methylcyclobutane-1,1-dicarboxylic Acid
4-Methyl-1,8-naphthyridine
3-methylcyclobutane-1,1-dicarboxylic Acid
3-methylcyclobutane-1,1-dicarboxylic Acid
4-Methyl-1,8-naphthyridine
3-methylcyclobutane-1,1-dicarboxylic Acid
3-methylcyclobutane-1,1-dicarboxylic Acid
4-Methyl-1,8-naphthyridine
3-methylcyclobutane-1,1-dicarboxylic Acid
3-methylcyclobutane-1,1-dicarboxylic Acid
4-Methyl-1,8-naphthyridine

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